molecular formula C10H19NO3 B13911864 tert-Butyl (2-oxoethyl)(propyl)carbamate

tert-Butyl (2-oxoethyl)(propyl)carbamate

Cat. No.: B13911864
M. Wt: 201.26 g/mol
InChI Key: VTAQDNKNRWYDFR-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxoethyl)(propyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-oxoethyl)(propyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-oxoethyl propylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxoethyl)(propyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl (2-oxoethyl)(propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxoethyl)(propyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved often include the formation of stable carbamate adducts that can alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Uniqueness

tert-Butyl (2-oxoethyl)(propyl)carbamate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(2-oxoethyl)-N-propylcarbamate

InChI

InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h8H,5-7H2,1-4H3

InChI Key

VTAQDNKNRWYDFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC=O)C(=O)OC(C)(C)C

Origin of Product

United States

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